molecular formula C13H12N2OS B2698964 N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2094196-92-4

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2698964
CAS No.: 2094196-92-4
M. Wt: 244.31
InChI Key: QAHGZVBCLREMCT-UHFFFAOYSA-N
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Description

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of 2-methylphenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with propargylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the molecular electrostatic potential surface of the thiazole ring, which plays a significant role in drug-target protein interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enamide
  • N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
  • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide

Uniqueness

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methylphenyl group enhances its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-12(16)15-13-14-11(8-17-13)10-7-5-4-6-9(10)2/h3-8H,1H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGZVBCLREMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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